4-Bromo-2-chloronicotinonitrile
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Overview
Description
4-Bromo-2-chloronicotinonitrile is a chemical compound with the molecular formula C6H2BrClN2 . It is an important pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with the reaction of malononitrile with trimethyl orthoacetate to obtain 2-(1-methoxy ethylidene) malononitrile. This compound is then reacted with N, N-dimethylformamide dimethyl acetal to obtain 2-(3-(dimethylamino)-1-methoxy allyl) malononitrile. Under acidic conditions, this compound is converted to 2-hydroxy-3-cyano-4-methoxypyridine, which is then reacted with a chlorinating reagent to obtain 2-chloro-3-cyano-4-methoxypyridine. Finally, 2-chloro-3-cyano-4-methoxypyridine is reacted with a bromination reagent to obtain this compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of bromine, chlorine, and nitrile groups attached to a pyridine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section. The reactions involve the use of various reagents and conditions, including trimethyl orthoacetate, N, N-dimethylformamide dimethyl acetal, acidic conditions, a chlorinating reagent, and a bromination reagent .Scientific Research Applications
Synthesis of Novel Heterocycles
4-Bromo-2-chloronicotinonitrile is involved in the synthesis of new heterocyclic compounds. For instance, it has been used in the synthesis of the pyrido[2,3-c]-1,2-thiazine ring system, a process that involved the reaction of 2-chloronicotinonitrile with N-methylmethanesulfonamide and subsequent treatment with base (Coppola & Hardtmann, 1979).
Synthesis of Other Chemical Compounds
It is also used in the synthesis of various brominated and chlorinated toluenes, such as 4-bromo-2-chlorotoluene, which is synthesized from 4-bromo-2-nitrotoluene by reduction (Xue Xu, 2006).
Industrial Applications
In industrial settings, this compound is used in microwave-induced chemical reactions, where it is involved in the production of 2-(4-methyl-2-phenylpiperazinyl)pyridine-3-carbonitrile. These reactions can yield unexpected by-products when scaled up (Lamazzi et al., 2009).
Molecular Structure Studies
The molecular structure of related compounds, like 4-bromo-2,6-dichlorobenzonitrile, has been investigated. The crystal packing and intermolecular interactions in these structures provide insights into their chemical properties (Britton, 1997).
Precursor to Pharmaceutical Compounds
This compound serves as a precursor in the synthesis of important pharmaceutical compounds. For example, it is used in the continuous synthesis of a nicotinonitrile precursor to nevirapine, a medication used to treat HIV (Longstreet et al., 2013).
Herbicide Resistance Research
Interestingly, this compound-related compounds like bromoxynil have been studied for their use in creating herbicide-resistant transgenic plants. This involves cloning specific genes from bacteria and expressing them in plants (Stalker et al., 1988).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is an important intermediate for synthesizing thienopyridines, which are characteristic ikk beta inhibitors .
Mode of Action
As an intermediate in the synthesis of thienopyridines, it likely interacts with its targets to inhibit the IKK beta pathway .
Biochemical Pathways
4-Bromo-2-chloronicotinonitrile is involved in the synthesis of thienopyridines . Thienopyridines are known to inhibit the IKK beta pathway, which plays a crucial role in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens.
Properties
IUPAC Name |
4-bromo-2-chloropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAHFQLANUWCPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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